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molecular formula C13H17BrO2 B8726861 tert-Butyl 2-(bromomethyl)-6-methylbenzoate

tert-Butyl 2-(bromomethyl)-6-methylbenzoate

Cat. No. B8726861
M. Wt: 285.18 g/mol
InChI Key: JEICKCSYNQEYKK-UHFFFAOYSA-N
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Patent
US07803950B2

Procedure details

20 g (24 mmol) of 2-bromomethyl-6-methylbenzoyl bromide solution (35% solution in heptane) are added to a mixture of 15 ml of n-heptane and 25 ml of tert-butanol. After stirring at 40° C. for one hour, 400 ml of n-heptane are added. The solution is washed successively with 60 ml of sat. sodium hydrogencarbonate solution and washed four times with 20 ml each time of water. Subsequently, the solvent is removed fully under reduced pressure. When the conversion is quantitative, tert-butyl 2-bromomethyl-6-methylbenzoate is obtained as a virtually colorless oil having 93% purity and having a molecular weight of 284.04 (C13H17BrO2); MS (ESI): 302.1 [M+NH4]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:4]=1[C:5](Br)=[O:6].[C:13]([OH:17])([CH3:16])([CH3:15])[CH3:14]>CCCCCCC>[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:4]=1[C:5]([O:17][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:6]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrCC1=C(C(=O)Br)C(=CC=C1)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring at 40° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution is washed successively with 60 ml of sat. sodium hydrogencarbonate solution
WASH
Type
WASH
Details
washed four times with 20 ml each time of water
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent is removed fully under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=C(C(=O)OC(C)(C)C)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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